molecular formula C22H18F2N4O2 B11571975 7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11571975
M. Wt: 408.4 g/mol
InChI Key: LHPLLINEGYGIML-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with the difluoromethyl, methoxyphenyl, and phenyl groups. One common approach involves the use of difluoromethylation reactions, which are crucial for introducing the difluoromethyl group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and other functional groups within the molecule play a crucial role in its binding affinity and selectivity. The compound may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C22H18F2N4O2

Molecular Weight

408.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H18F2N4O2/c1-30-16-9-7-14(8-10-16)12-25-22(29)17-13-26-28-19(20(23)24)11-18(27-21(17)28)15-5-3-2-4-6-15/h2-11,13,20H,12H2,1H3,(H,25,29)

InChI Key

LHPLLINEGYGIML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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